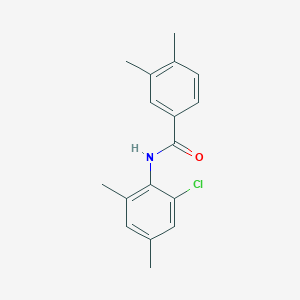

![molecular formula C14H19N3O2S B5513481 3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)

3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide often involves cyclization processes, where thioamide reacts with chloroacetoacetate, yielding structures that incorporate thiazole and isoxazole rings. For example, a method described by Martins et al. involves one-pot synthesis techniques for creating 3-methylisoxazole-5-carboxamides, illustrating the versatility and efficiency of synthesizing complex molecules with both isoxazole and thiazole components (Martins et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide is characterized by the presence of isoxazole and thiazole rings. These structures are confirmed through various spectroscopic methods, including IR, ^1H NMR, and MS spectra. Such analyses provide detailed insights into the compound's molecular architecture, essential for understanding its chemical behavior and properties (Tang Li-jua, 2015).

Chemical Reactions and Properties

Chemical reactions involving isoxazole and thiazole rings are complex and varied. For instance, the palladium-catalyzed reaction of 3-methyl-5-(tributylstannyl)isoxazole leads to the formation of benzoyl- and arylisoxazoles, highlighting the compound's reactivity and potential for further chemical modifications (Kondo et al., 1989). This reactivity is crucial for synthesizing derivatives with varied biological activities.

Physical Properties Analysis

The physical properties of such compounds are pivotal for their application in material science and pharmaceuticals. Although specific details on the physical properties of 3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide were not directly found, studies on similar compounds provide insights into solubility, melting points, and stability, which are crucial for their practical application.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental to understanding the compound's potential applications. For example, the ability of isoxazole-thiazole compounds to participate in nucleophilic reactions and their insecticidal activity indicates their chemical versatility and potential for development into useful chemical agents (Yu et al., 2009).

Applications De Recherche Scientifique

Molecular Modeling and Pharmacological Evaluation

Research has identified novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, designed, synthesized, and evaluated for their anti-inflammatory and analgesic properties. These compounds, through structure-based drug design and molecular modeling, revealed significant activity against COX-2 enzymes, indicating their potential in developing new anti-inflammatory drugs. The study emphasizes the importance of the thiazole moiety in enhancing biological activity, which can be related to the core structure of 3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide in contributing to medicinal properties (Shkair et al., 2016).

Synthetic Processes and Intermediate Applications

The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, highlights the utility of complex isoxazole and thiazole derivatives in synthesizing intermediates for antibiotics. This underscores the broader chemical utility of 3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide-related compounds in developing pharmaceuticals targeting various pathogens (Fleck et al., 2003).

Thiazolecarboxylic Acid Derivatives for Drug Development

The acylation and methylation of 2-amino-4-methylthiazole-5-carboxylic acid to produce various derivatives demonstrate the thiazole ring's versatility in drug development. This research points to the potential for creating a wide range of pharmacologically active compounds based on modifications of the thiazole ring, similar to the structure of interest, showing its importance in medicinal chemistry (Dovlatyan et al., 2004).

Design and Biological Evaluation of Heterocyclic Compounds

The design, synthesis, and biological evaluation of novel pyrazole- and isoxazole-based heterocycles for anti-HSV-1 and cytotoxic activities exemplify the ongoing research into heterocyclic compounds' therapeutic potential. This includes derivatives like 3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide, highlighting the broad applicability of such structures in developing antiviral and anticancer agents (Dawood et al., 2011).

Gelation Behavior and Supramolecular Chemistry

The synthesis and investigation of N-(thiazol-2-yl)benzamide derivatives for their gelation behavior offer insights into the role of methyl functionality and S⋯O interactions in supramolecular chemistry. This research contributes to understanding how modifications to the thiazole ring, similar to those in 3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide, can influence the physical properties and potential applications of these compounds in materials science (Yadav & Ballabh, 2020).

Propriétés

IUPAC Name |

N-methyl-3-(2-methylpropyl)-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-9(2)5-11-6-12(19-16-11)14(18)17(4)10(3)13-7-15-8-20-13/h6-10H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPUOHCGUVYDSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=C1)C(=O)N(C)C(C)C2=CN=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5513400.png)

![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)

![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)

![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)

![8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)

![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)

![3-isobutyl-1-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513510.png)

![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)